molecular formula C6H10O4 B1213078 (S)-2-acetyl-2-hydroxybutanoic acid

(S)-2-acetyl-2-hydroxybutanoic acid

Cat. No. B1213078
M. Wt: 146.14 g/mol
InChI Key: VUQLHQFKACOHNZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-acetyl-2-hydroxybutanoic acid is a 3-oxo monocarboxylic acid that is butanoic acid in which the hydrogens at position 2 are replaced by an acetyl and a hydroxy group (the S enantiomer). It is a 3-oxo monocarboxylic acid, a hydroxy monocarboxylic acid and a tertiary alpha-hydroxy ketone. It derives from a butyric acid. It is a conjugate acid of a (S)-2-acetyl-2-hydroxybutanoate.
2S-Acetyl-2-hydroxy-butanoic acid, also known as (S)-2-hydroxy-2-ethyl-3-oxobutanoate or (S)-2-acetyl-2-hydroxybutyrate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2S-Acetyl-2-hydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2S-Acetyl-2-hydroxy-butanoic acid exists in all eukaryotes, ranging from yeast to humans.

properties

Product Name

(S)-2-acetyl-2-hydroxybutanoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid

InChI

InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

VUQLHQFKACOHNZ-LURJTMIESA-N

Isomeric SMILES

CC[C@](C(=O)C)(C(=O)O)O

SMILES

CCC(C(=O)C)(C(=O)O)O

Canonical SMILES

CCC(C(=O)C)(C(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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